molecular formula C11H15BrMgO2 B6336350 3-(Diethoxymethyl)phenylmagnesium bromide CAS No. 1521146-34-8

3-(Diethoxymethyl)phenylmagnesium bromide

Cat. No.: B6336350
CAS No.: 1521146-34-8
M. Wt: 283.44 g/mol
InChI Key: RIXAAPOEJZKYCK-UHFFFAOYSA-M
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Description

3-(Diethoxymethyl)phenylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The molecular formula of this compound is C11H15BrMgO2, and it is typically available as a solution in tetrahydrofuran (THF).

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Diethoxymethyl)phenylmagnesium bromide is synthesized by reacting 3-(Diethoxymethyl)bromobenzene with magnesium metal in an anhydrous solvent such as THF. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:

C6H4(CH(OEt)2)Br+MgC6H4(CH(OEt)2)MgBr\text{C}_6\text{H}_4(\text{CH(OEt)}_2)\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_4(\text{CH(OEt)}_2)\text{MgBr} C6​H4​(CH(OEt)2​)Br+Mg→C6​H4​(CH(OEt)2​)MgBr

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution: Can displace halides from organic compounds.

    Reduction: Can reduce certain functional groups under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Epoxides: Reacts with epoxides to form alcohols.

    Imines: Reacts with imines to form amines.

Major Products

    Alcohols: Formed through reactions with carbonyl compounds.

    Amines: Formed through reactions with imines.

    Alkenes: Formed through elimination reactions.

Scientific Research Applications

3-(Diethoxymethyl)phenylmagnesium bromide is used extensively in scientific research, particularly in organic synthesis. Some of its applications include:

    Synthesis of Complex Molecules: Used to introduce aryl groups into complex molecules, which is valuable in medicinal chemistry for drug development.

    Pharmaceuticals: Acts as a precursor for the synthesis of various pharmaceuticals.

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon atom bonded to magnesium on electrophilic centers such as carbonyl groups. The magnesium-bromine bond enhances the nucleophilicity of the carbon atom, facilitating the formation of new carbon-carbon bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

3-(Diethoxymethyl)phenylmagnesium bromide can be compared with other Grignard reagents such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound offers unique advantages due to the presence of the diethoxymethyl group, which provides additional sites for functionalization .

Similar Compounds

    Phenylmagnesium Bromide: Used for similar nucleophilic addition reactions.

    Methylmagnesium Bromide: Another Grignard reagent with similar reactivity but different applications due to the methyl group.

Properties

IUPAC Name

magnesium;diethoxymethylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-6,8-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXAAPOEJZKYCK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C[C-]=C1)OCC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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